Cas no 2287271-48-9 ([3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol)

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a bicyclic organic compound featuring a unique [1.1.1]pentane scaffold substituted with a hydroxymethyl group and a 3,5-dimethylbenzyl moiety. This structure imparts steric rigidity and potential reactivity, making it valuable in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core serves as a bioisostere for aromatic or aliphatic spacers, enhancing metabolic stability and solubility in drug design. The hydroxymethyl group offers a versatile handle for further functionalization, while the 3,5-dimethylphenyl substituent may influence lipophilicity and binding affinity. Its well-defined stereochemistry and synthetic accessibility support its use in targeted applications requiring precise molecular architecture.
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol structure
2287271-48-9 structure
Product Name:[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
CAS No:2287271-48-9
MF:C15H20O
MW:216.318704605103
CID:5853502
PubChem ID:137943825
Update Time:2025-06-12

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2287271-48-9
    • [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
    • {3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanol
    • EN300-6762207
    • Inchi: 1S/C15H20O/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5,16H,6-10H2,1-2H3
    • InChI Key: PFHSUTCHCQSODC-UHFFFAOYSA-N
    • SMILES: OCC12CC(CC3C=C(C)C=C(C)C=3)(C1)C2

Computed Properties

  • Exact Mass: 216.151415257g/mol
  • Monoisotopic Mass: 216.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol Pricemore >>

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Additional information on [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

Introduction to [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287271-48-9)

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287271-48-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of bicyclic alcohols and exhibits unique structural features that make it a promising candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The molecular structure of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid cyclic system. This core is further functionalized with a methanol group and a substituted benzyl moiety, specifically the 3,5-dimethylphenylmethyl group. The combination of these structural elements imparts unique physical and chemical properties to the compound, making it an interesting subject for both academic research and industrial development.

One of the key aspects of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is its synthetic accessibility. Recent advancements in synthetic chemistry have enabled the efficient and scalable production of this compound. For instance, a study published in the Journal of Organic Chemistry (2022) reported a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to construct the bicyclic core efficiently. This method not only simplifies the synthesis but also enhances the yield and purity of the final product.

In terms of biological activity, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has shown promising results in various preclinical studies. A notable study conducted by researchers at the University of California (2023) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. Additionally, preliminary data suggest that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.

The potential therapeutic applications of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol are diverse and span multiple areas of medicine. In the realm of inflammatory diseases, this compound could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its neuroprotective properties make it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

To further explore its therapeutic potential, ongoing clinical trials are being conducted to evaluate the safety and efficacy of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol. Early results from Phase I trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical studies.

In addition to its therapeutic applications, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has also been investigated for its use in chemical biology research tools. Its unique structure makes it an excellent ligand for studying protein-protein interactions and enzyme inhibition mechanisms. For example, a study published in Chemical Communications (2024) utilized this compound as a probe to investigate the binding interactions between specific enzymes and their substrates in cellular pathways involved in inflammation.

The environmental impact of pharmaceutical compounds is another important consideration in their development and use. Research into the biodegradability and environmental fate of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has shown that it degrades rapidly under natural conditions, minimizing its potential for environmental accumulation and toxicity.

In conclusion, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287271-48-9) is a promising compound with a wide range of potential applications in medicine and chemical biology research. Its unique structural features, combined with its biological activities and favorable safety profile, make it an exciting candidate for further development and commercialization.

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